molecular formula C7H7BBrClO2 B12827543 (3-Bromo-5-chloro-2-methylphenyl)boronic acid

(3-Bromo-5-chloro-2-methylphenyl)boronic acid

Cat. No.: B12827543
M. Wt: 249.30 g/mol
InChI Key: WKNAHGIPFTUHME-UHFFFAOYSA-N
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Description

(3-Bromo-5-chloro-2-methylphenyl)boronic acid is an organoboron compound with the molecular formula C7H7BBrClO2. It is a derivative of boronic acid, characterized by the presence of bromine, chlorine, and a methyl group on the phenyl ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-5-chloro-2-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-bromo-5-chloro-2-methylbenzene using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like XPhos under inert conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Mechanism of Action

The mechanism of action of (3-Bromo-5-chloro-2-methylphenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronate ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Bromophenylboronic acid
  • 3-Chlorophenylboronic acid
  • 2-Methylphenylboronic acid

Comparison: (3-Bromo-5-chloro-2-methylphenyl)boronic acid is unique due to the presence of multiple substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to simpler boronic acids, this compound offers greater versatility in the synthesis of complex molecules, making it a valuable tool in organic synthesis .

Properties

Molecular Formula

C7H7BBrClO2

Molecular Weight

249.30 g/mol

IUPAC Name

(3-bromo-5-chloro-2-methylphenyl)boronic acid

InChI

InChI=1S/C7H7BBrClO2/c1-4-6(8(11)12)2-5(10)3-7(4)9/h2-3,11-12H,1H3

InChI Key

WKNAHGIPFTUHME-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1C)Br)Cl)(O)O

Origin of Product

United States

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